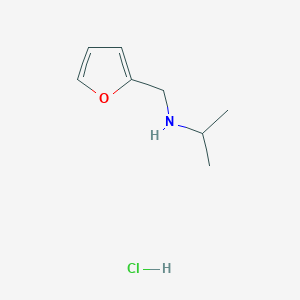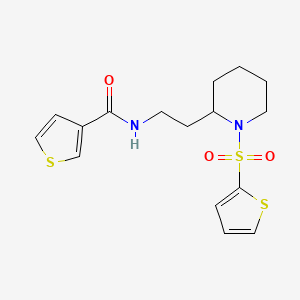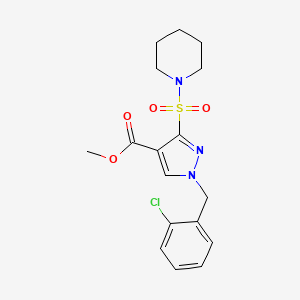
methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase enzyme, JMJD3. In
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
Compounds structurally related to the query have been investigated for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment due to their role in cell division. These inhibitors can target Aurora A kinase, a critical regulator of mitosis, offering a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Research has shown that certain pyrazole derivatives act as potent, specific antagonists for the cannabinoid receptor CB1. These compounds, by antagonizing the effects of cannabinoids, may have therapeutic applications in addressing the side effects of cannabinoid or cannabimimetic agents. The structure-activity relationship studies highlight the importance of specific substituents for the antagonistic activity on the CB1 receptor (R. Lan et al., 1999).
Glycine Transporter 1 Inhibition
Another area of research involves the inhibition of the glycine transporter 1 (GlyT1), which is important for regulating neurotransmitter activity in the central nervous system. Compounds with structural features similar to the query have been identified as potent and orally available GlyT1 inhibitors. Such inhibitors have potential applications in neurological and psychiatric disorders (Shuji Yamamoto et al., 2016).
Synthesis and Structural Analysis
Studies also include the synthesis and crystal structure analysis of pyrazole derivatives. These investigations provide valuable insights into the molecular configurations, stabilities, and potential reactivity of such compounds, which are crucial for their application in drug design and development (Li-qun Shen et al., 2012).
Propiedades
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-17(22)14-12-20(11-13-7-3-4-8-15(13)18)19-16(14)26(23,24)21-9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJPTWRDRVINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

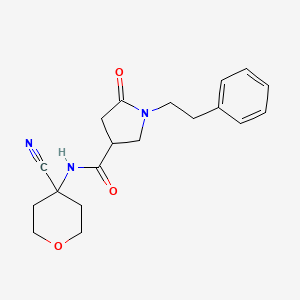

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
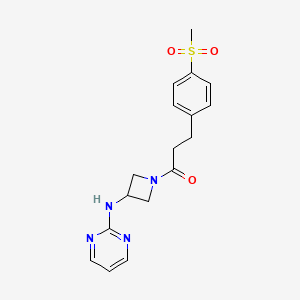
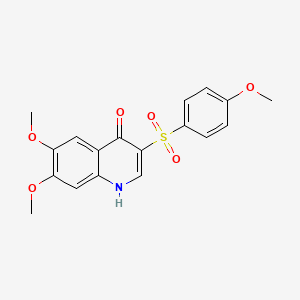
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

